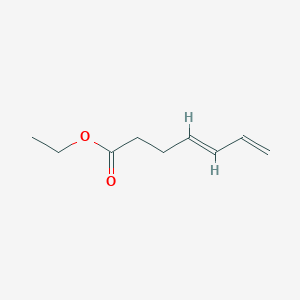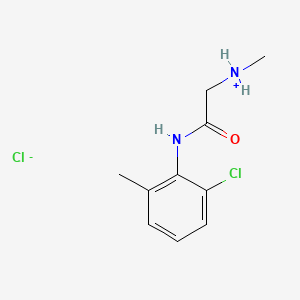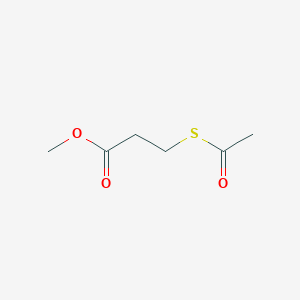
(E)-Hepta-4,6-dienoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Hepta-4,6-dienoic acid ethyl ester is an organic compound with the molecular formula C9H14O2. It is an ester derived from hepta-4,6-dienoic acid and ethanol. This compound is characterized by its double bonds in the 4th and 6th positions, which are in the trans (E) configuration. Esters like this compound are commonly found in nature and are often used in various industrial applications due to their pleasant odors and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hepta-4,6-dienoic acid ethyl ester typically involves the esterification of hepta-4,6-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hepta-4,6-dienoic acid+EthanolH2SO4(E)-Hepta-4,6-dienoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
(E)-Hepta-4,6-dienoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学的研究の応用
(E)-Hepta-4,6-dienoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
作用機序
The mechanism of action of (E)-Hepta-4,6-dienoic acid ethyl ester depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The double bonds in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
類似化合物との比較
Similar Compounds
Ethyl trans-2-hexenoate: Another ester with a similar structure but different chain length.
Ethyl (E)-3-hexenoate: Similar ester with the double bond in a different position.
Ethyl (E)-2-octenoate: Similar ester with a longer carbon chain.
Uniqueness
(E)-Hepta-4,6-dienoic acid ethyl ester is unique due to its specific double bond positions and trans configuration, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and the flavor and fragrance industry.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
ethyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |
InChIキー |
XUAMCTUAMASMMX-AATRIKPKSA-N |
異性体SMILES |
CCOC(=O)CC/C=C/C=C |
正規SMILES |
CCOC(=O)CCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)


![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)




![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)



![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)

